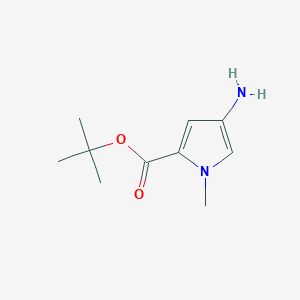

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate

Overview

Description

“tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C10H16N2O2 . It has a molecular weight of 196.25 g/mol .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate” includes a pyrrole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a tert-butyl group and a carboxylate ester group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.25 g/mol and a topological polar surface area of 57.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has three rotatable bonds .Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds related to tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. SPAs are utilized across various industries to inhibit oxidative reactions and extend product shelf lives. Recent research highlights their presence in different environmental matrices such as indoor dust, outdoor air particulates, and water bodies. Human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns about potential liver toxicity, endocrine disruption, and carcinogenic effects, urging the development of SPAs with reduced environmental impact (Liu & Mabury, 2020).

Vandetanib Synthesis

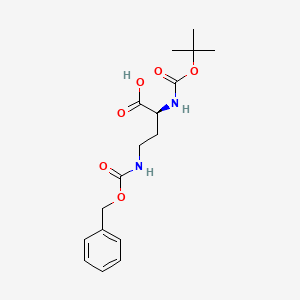

Tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate plays a role in the synthesis of pharmaceutical compounds like vandetanib. Vandetanib synthesis involves multiple steps, including substitution, deprotection, and cyclization processes. This compound's utilization in vandetanib's synthesis underlines its importance in the pharmaceutical industry, offering a pathway with significant yield and commercial value (Mi, 2015).

Fuel Oxygenates and Environmental Concerns

The use of methyl tert-butyl ether (MTBE) as a fuel oxygenate has led to environmental concerns due to its persistence and potential for water pollution. Studies on the decomposition and removal of MTBE highlight the challenges and advances in addressing its environmental impact. Research demonstrates the feasibility of using radio frequency (RF) plasma reactors for the effective decomposition of MTBE, suggesting alternative methods for mitigating its presence in the environment (Hsieh et al., 2011).

Polymer Membranes for MTBE Purification

Advancements in membrane technology have shown promise for the separation and purification of MTBE from methanol, a common byproduct in MTBE production. Pervaporation using polymer membranes emerges as an effective method for the selective separation of MTBE, offering a sustainable solution to improve the environmental footprint of MTBE production processes (Pulyalina et al., 2020).

Mechanism of Action

Target of Action

Tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, also known as 1H-Pyrrole-2-carboxylicacid,4-amino-1-methyl-,1,1-dimethylethylester(9ci), is a compound that has been used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology .

Mode of Action

It is known that indole derivatives, which this compound is used to synthesize, have various biologically vital properties . They interact with multiple receptors in the body, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives, which this compound is used to synthesize, are known to affect a variety of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives, which this compound is used to synthesize, are known to have various biological effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

properties

IUPAC Name |

tert-butyl 4-amino-1-methylpyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)8-5-7(11)6-12(8)4/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAMWWLHODWMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

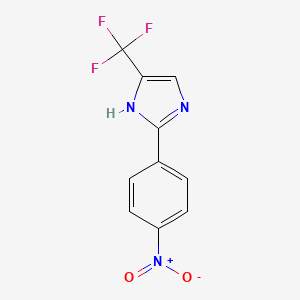

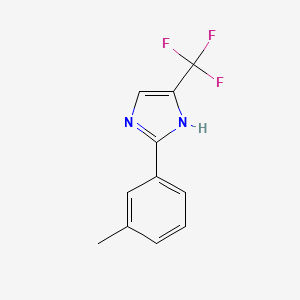

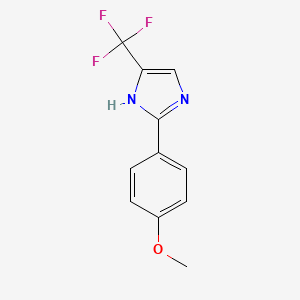

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzonitrile, 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B3126509.png)

![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)

![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)

![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)